molecular formula C14H15I3NNaO3 B14473288 alpha-Ethyl-3-propionamido-2,4,6-triiodohydrocinnamic acid sodium salt CAS No. 69382-16-7

alpha-Ethyl-3-propionamido-2,4,6-triiodohydrocinnamic acid sodium salt

Cat. No.: B14473288
CAS No.: 69382-16-7
M. Wt: 648.98 g/mol
InChI Key: JWTDQMZNYKKRHR-UHFFFAOYSA-M
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Description

2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt involves multiple steps, typically starting with the iodination of a phenyl ring. The introduction of the propionylamino group is achieved through a series of substitution reactions. The final step involves the formation of the sodium salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, reducing the time and cost associated with the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The iodine atoms can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-3-(3-acetylamino-2,4,6-triiodophenyl)propanoic acid sodium salt
  • 2-Ethyl-3-(3-butyrylamino-2,4,6-triiodophenyl)propanoic acid sodium salt

Uniqueness

Compared to similar compounds, 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt is unique due to its specific propionylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in certain applications, such as diagnostic imaging and biochemical assays.

Properties

CAS No.

69382-16-7

Molecular Formula

C14H15I3NNaO3

Molecular Weight

648.98 g/mol

IUPAC Name

sodium;2-[[2,4,6-triiodo-3-(propanoylamino)phenyl]methyl]butanoate

InChI

InChI=1S/C14H16I3NO3.Na/c1-3-7(14(20)21)5-8-9(15)6-10(16)13(12(8)17)18-11(19)4-2;/h6-7H,3-5H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1

InChI Key

JWTDQMZNYKKRHR-UHFFFAOYSA-M

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)NC(=O)CC)I)C(=O)[O-].[Na+]

Origin of Product

United States

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